Cas no 2138175-50-3 (Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate)
![Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate structure](https://ja.kuujia.com/scimg/cas/2138175-50-3x500.png)
Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate 化学的及び物理的性質
名前と識別子
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- 2138175-50-3
- EN300-738632
- ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate
- Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate
-
- インチ: 1S/C12H13N3O4/c1-2-19-11(18)10(17)15-12(13)14-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,17)
- InChIKey: CGJFUCFBGMMBCT-UHFFFAOYSA-N
- ほほえんだ: O(C(C(NC(=N)NC(C1C=CC=CC=1)=O)=O)=O)CC
計算された属性
- せいみつぶんしりょう: 263.09060590g/mol
- どういたいしつりょう: 263.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 108Ų
Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738632-1.0g |
ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate |
2138175-50-3 | 1g |
$0.0 | 2023-06-06 |
Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formateに関する追加情報
Ethyl {[(Phenylformamido)methanimidoyl]carbamoyl}formate: A Comprehensive Overview
Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate (CAS No. 2138175-50-3) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, characterized by its intricate molecular architecture, belongs to the class of carbamates and is widely recognized for its potential in advanced chemical synthesis and material science. The compound's name itself reflects its structural composition, with key components such as the phenylformamido group, the methanimidoyl moiety, and the carbamoyl functional group.
The synthesis of Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have highlighted the importance of optimizing reaction conditions, such as temperature and pressure, to enhance the efficiency of its production. Researchers have also explored alternative synthetic pathways, including biocatalytic methods, which could potentially reduce environmental impact while maintaining product quality.
In terms of applications, this compound has found significant use in the pharmaceutical industry, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it an ideal candidate for targeted drug delivery. For instance, recent research has demonstrated its potential in encapsulating anti-cancer agents, thereby improving their bioavailability and reducing systemic toxicity. Additionally, its role in polymer chemistry is noteworthy, as it serves as a versatile building block for synthesizing high-performance polymers with tailored properties.
The structural integrity of Ethyl {[(phenylformamido)methanimidoyl]carbamoyl}formate is a result of its balanced combination of hydrophilic and hydrophobic groups. This balance not only contributes to its stability under various chemical conditions but also enhances its compatibility with diverse solvents. Recent advancements in computational chemistry have enabled scientists to predict the compound's behavior in different environments with remarkable accuracy. For example, molecular dynamics simulations have provided insights into its solubility profiles and intermolecular interactions, which are critical for optimizing its use in industrial processes.
Ethical considerations and sustainability are increasingly important factors in the production and application of this compound. Researchers are actively exploring ways to minimize waste generation during synthesis and to develop recycling strategies for byproducts. Furthermore, there is a growing emphasis on understanding the environmental impact of this compound throughout its lifecycle, from raw material extraction to end-use applications. Preliminary studies suggest that it has a relatively low toxicity profile compared to other similar compounds, which aligns with current trends toward greener chemical practices.
In conclusion, Ethyl {[(phenylformamido)< strong>methanimidoyl strong>]carbamoyl}< strong>formate strong>(CAS No. 2138175-50-3) stands out as a versatile and innovative compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry, while ongoing research continues to unlock new possibilities for its use. As scientific understanding evolves, this compound is poised to play an even more significant role in advancing technological and medical frontiers.
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